molecular formula C7H4F3NO3 B6165435 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1806579-86-1

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

Cat. No.: B6165435
CAS No.: 1806579-86-1
M. Wt: 207.1
InChI Key:
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Description

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction using a trifluoromethyl-containing building block . Another method includes the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. The vapor-phase reaction method is particularly favored in industrial settings due to its efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in various applications compared to its similar compounds .

Properties

CAS No.

1806579-86-1

Molecular Formula

C7H4F3NO3

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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